tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
CAS No.: 1449135-41-4
Cat. No.: VC2952462
Molecular Formula: C17H25BFNO4
Molecular Weight: 337.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1449135-41-4 |
|---|---|
| Molecular Formula | C17H25BFNO4 |
| Molecular Weight | 337.2 g/mol |
| IUPAC Name | tert-butyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
| Standard InChI | InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-11-8-9-13(19)12(10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) |
| Standard InChI Key | JWYMEKZRPHNWGS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OC(C)(C)C)F |
Introduction
tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a synthetic compound belonging to the carbamate family. Carbamates are esters or salts of carbamic acid and are widely used in various fields such as agrochemicals, pharmaceuticals, and polymer chemistry. This specific compound features a tert-butyl group attached to a phenyl ring that also carries a fluorine substituent and a boron-containing moiety, making it of particular interest in medicinal chemistry and material science.
Synthesis and Reactions
The synthesis of tert-Butyl (4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves several steps, including the reaction of amines with carbonyl compounds. These reactions are generally conducted under mild conditions to prevent decomposition of sensitive intermediates. Phase-transfer catalysis may be employed to enhance yields and selectivity during synthesis. For example, tetrabutylammonium bromide can act as a catalyst to facilitate the transfer of reactants between phases.
Applications and Potential Uses
This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the boron moiety suggests utility in organoboron chemistry, particularly in cross-coupling reactions. Carbamates like this compound are also used in various fields such as agrochemicals and polymer chemistry.
Safety and Handling
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